molecular formula C12H12BNO3 B581205 [4-(4-Aminophenoxy)phenyl]boronic acid CAS No. 1029438-85-4

[4-(4-Aminophenoxy)phenyl]boronic acid

Cat. No.: B581205
CAS No.: 1029438-85-4
M. Wt: 229.042
InChI Key: OJYDRVLROUIMPV-UHFFFAOYSA-N
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Description

[4-(4-Aminophenoxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of an aminophenoxy group attached to a phenylboronic acid moiety. It is commonly used as a building block in synthetic chemistry due to its versatile reactivity.

Mechanism of Action

Target of Action

The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The action of this compound results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Aminophenoxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with 4-aminophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to reflux in a suitable solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Aminophenoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, amines, and substituted phenylboronic acids .

Scientific Research Applications

[4-(4-Aminophenoxy)phenyl]boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the aminophenoxy group, making it less versatile in certain reactions.

    4-Aminophenylboronic acid: Lacks the phenoxy group, limiting its reactivity.

    4-Bromophenylboronic acid: Contains a bromine atom instead of an amino group, altering its chemical properties.

Uniqueness

[4-(4-Aminophenoxy)phenyl]boronic acid is unique due to the presence of both the aminophenoxy and boronic acid groups, which confer a combination of reactivity and functionality not found in the similar compounds listed above .

Biological Activity

[4-(4-Aminophenoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a boronic acid functional group attached to a phenyl ring that is further substituted with an aminophenoxy group, which may enhance its reactivity and interactions with biological molecules.

  • Chemical Formula : C12_{12}H12_{12}BNO2_2
  • Molecular Weight : Approximately 229.04 g/mol
  • CAS Number : 1029438-85-4

The presence of the boronic acid moiety allows for reversible covalent interactions with diols, making this compound particularly relevant in biochemical applications, such as enzyme inhibition and molecular recognition.

Antimicrobial Properties

Research indicates that phenylboronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. In particular:

  • Inhibition of β-lactamases : Studies have shown that phenylboronic acids can inhibit class A and C β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For example, derivatives of phenylboronic acids have been identified as low micromolar inhibitors against KPC-2 and GES-5 carbapenemases, restoring susceptibility to antibiotics like meropenem in resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .
Enzyme TypeInhibitorIC50 (µM)Effect
Class A (KPC-2)Phenylboronic Acid Derivative 1< 1Restores meropenem activity
Class C (AmpC)Phenylboronic Acid Derivative 2< 1Synergistic effect with ceftazidime

The mechanism by which this compound exerts its biological effects primarily involves its ability to form covalent bonds with serine residues in the active sites of β-lactamases. The boron atom forms a tetrahedral intermediate with the hydroxyl group of serine, effectively inhibiting the enzyme's activity .

Case Studies and Research Findings

  • Antibacterial Activity Against E. coli :
    • A study demonstrated that phenylboronic acids can interact specifically with bacterial cell membranes, leading to increased permeability and cell lysis. This was evidenced by the strong interaction of the boronic acid moiety with the surface of E. coli, resulting in significant antibacterial activity .
  • Antiviral Potential :
    • Although initial studies on phenylboronic acid derivatives indicated low antiviral activity against HIV type-1 gp120, further research suggested that increasing the concentration of phenylboronate groups might enhance binding potency and elicit antiviral effects .
  • Enzyme Inhibition Studies :
    • Research involving molecular docking and enzyme kinetics has shown that certain phenylboronic acid derivatives can effectively inhibit serine β-lactamases, showcasing their potential as broad-spectrum inhibitors against resistant bacterial strains .

Properties

IUPAC Name

[4-(4-aminophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYDRVLROUIMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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